3-(4-Methoxyphenyl)-2-methylpyrrolidin-3-ol
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Overview
Description
3-(4-Methoxyphenyl)-2-methylpyrrolidin-3-ol is an organic compound that belongs to the class of pyrrolidines This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-methylpyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-methylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the methoxyphenyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield deoxygenated derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-methylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-2-methylpyrrolidin-3-ol can be compared with other similar compounds, such as:
3-(4-Hydroxyphenyl)-2-methylpyrrolidin-3-ol: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical and biological properties.
2-Methyl-3-(4-methoxyphenyl)pyrrolidine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-9-12(14,7-8-13-9)10-3-5-11(15-2)6-4-10/h3-6,9,13-14H,7-8H2,1-2H3 |
InChI Key |
KVIBNUMXVZOOJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1)(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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